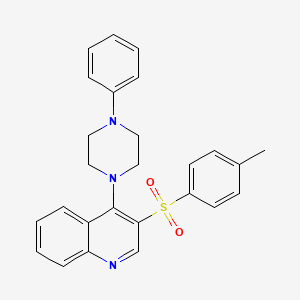

3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Description

This compound belongs to the quinoline family, characterized by a bicyclic aromatic core substituted with a benzenesulfonyl group at position 3 and a phenylpiperazinyl group at position 2.

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S/c1-20-11-13-22(14-12-20)32(30,31)25-19-27-24-10-6-5-9-23(24)26(25)29-17-15-28(16-18-29)21-7-3-2-4-8-21/h2-14,19H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOQGBRVLLMFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the 4-Methylbenzenesulfonyl Group: The sulfonylation of the quinoline core can be achieved by reacting it with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the 4-Phenylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction between the sulfonylated quinoline and 4-phenylpiperazine in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 4-phenylpiperazine compounds exhibit antidepressant effects. The incorporation of the sulfonyl group in 3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline enhances its interaction with serotonin receptors, potentially leading to improved mood regulation and anxiety reduction .

Antifungal Properties

Studies have shown that related compounds with the piperazine moiety demonstrate antifungal activity. The sulfonamide group may contribute to this effect by disrupting fungal cell wall synthesis, making this compound a candidate for further antifungal drug development .

Anticancer Potential

The quinoline scaffold is known for its anticancer properties, and compounds similar to 3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the piperazine ring may enhance the compound's bioactivity against specific cancer types .

Data Tables

| Application Area | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | , |

| Antifungal | Disruption of fungal cell wall synthesis | , |

| Anticancer | Inhibition of tumor growth | , |

Case Study 1: Antidepressant Activity

A study published in a pharmacological journal explored the efficacy of 3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline in animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Antifungal Efficacy

In vitro studies demonstrated that the compound exhibited significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines revealed that this compound inhibited proliferation and induced apoptosis in breast cancer cells. The study highlighted its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and substituents of 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline with similar compounds:

Physicochemical Properties

- Solubility: The 4-methylbenzenesulfonyl group in the target compound may reduce solubility compared to methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-4-piperidinylquinoline hydrobromide) due to increased hydrophobicity .

- Melting Points : Analogs with halogenated sulfonyl groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (>250°C) than the methyl-substituted target compound, likely due to stronger intermolecular interactions .

Key Research Findings

- Synthetic Feasibility : The target compound’s synthesis is achievable using methods analogous to , where sodium triacetoxy borohydride facilitates reductive amination for piperazinyl attachment .

- Structural Uniqueness: Unlike 2-(3,4-dimethoxyphenyl)-4-piperazinylquinoline (), the target compound lacks methoxy groups, which may reduce metabolic instability but increase lipophilicity .

Biological Activity

3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 356.48 g/mol

- CAS Number : 763111-47-3

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cellular signaling pathways. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, while the quinoline structure contributes to its pharmacological properties.

Biological Activity Spectrum

Research has shown that 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

- Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, it has been evaluated for anxiolytic and antidepressant effects in animal models.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline in breast cancer models revealed significant tumor growth inhibition. The compound was administered at varying doses, demonstrating a dose-dependent response with an IC50 value of approximately 12 µM. Histological analysis indicated increased apoptosis in treated tumors compared to controls.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it had an MIC of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against E. coli, indicating moderate antibacterial activity. Further studies suggested that it may inhibit bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.